1-Bromo-3-cyclopropyl-5-nitrobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-cyclopropyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropyl-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclopropyl-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of 3-cyclopropyl-5-nitroaniline.
Reduction: Formation of 1-bromo-3-cyclopropyl-5-aminobenzene.
Oxidation: Formation of carboxylic acids or ketones depending on the conditions.
Scientific Research Applications
1-Bromo-3-cyclopropyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound useful in studying specific biological mechanisms .
Comparison with Similar Compounds
1-Bromo-3-nitrobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
3-Bromo-1-nitrobenzene: Differently substituted, affecting its reactivity and applications.
1-Bromo-4-nitrobenzene: Positional isomer with different electronic properties.
Uniqueness: 1-Bromo-3-cyclopropyl-5-nitrobenzene is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity and interactions. This makes it a valuable compound for studying the effects of ring strain on chemical and biological processes .
Properties
IUPAC Name |
1-bromo-3-cyclopropyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJITMPVOONGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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